molecular formula C17H11NO2 B10838377 (benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone

(benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone

Cat. No.: B10838377
M. Wt: 261.27 g/mol
InChI Key: NWBGABGOSKEFQJ-UHFFFAOYSA-N
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Description

(benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone is a complex organic compound that features both a benzo[b]furan and an indole moiety. These structures are known for their significant biological activities and are commonly found in various natural products and synthetic compounds. The combination of these two moieties in a single molecule makes this compound a compound of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone typically involves the construction of the benzo[b]furan and indole rings followed by their coupling. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the benzo[b]furan ring can be synthesized from o-hydroxyacetophenones through dehydrative cyclization . The indole ring can be constructed via Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of microwave-assisted synthesis (MWI) to accelerate the reaction and improve efficiency . Additionally, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of (benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane of bacteria, leading to cell death .

Properties

Molecular Formula

C17H11NO2

Molecular Weight

261.27 g/mol

IUPAC Name

1-benzofuran-2-yl(1H-indol-2-yl)methanone

InChI

InChI=1S/C17H11NO2/c19-17(14-9-11-5-1-3-7-13(11)18-14)16-10-12-6-2-4-8-15(12)20-16/h1-10,18H

InChI Key

NWBGABGOSKEFQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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